2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide

Medicinal chemistry ADME prediction Indole scaffold

Differentiate your CB2 screening library with CAS 620100-68-7. Its unique 3-phenoxybenzyl substituent introduces meta-oriented hydrogen-bond acceptor geometry, distinct from common para-substituted analogs, potentially unlocking novel SAR in CB2 inverse agonism for inflammatory pain or immunomodulation. This compound is supported by class-level evidence of sub-nanomolar CB2 affinity (Ki 0.37 nM) and >270-fold selectivity over CB1. A verified experimental 1H NMR spectrum is publicly available, enabling immediate in-house identity confirmation and purity QC, streamlining compound registration and compliance. Prioritize this scaffold for oncology programs targeting HIF-1α-mediated angiogenesis or direct tumor cytotoxicity in colorectal and non-small cell lung cancer models.

Molecular Formula C23H18N2O3
Molecular Weight 370.408
CAS No. 620100-68-7
Cat. No. B2660052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide
CAS620100-68-7
Molecular FormulaC23H18N2O3
Molecular Weight370.408
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)CNC(=O)C(=O)C3=CNC4=CC=CC=C43
InChIInChI=1S/C23H18N2O3/c26-22(20-15-24-21-12-5-4-11-19(20)21)23(27)25-14-16-7-6-10-18(13-16)28-17-8-2-1-3-9-17/h1-13,15,24H,14H2,(H,25,27)
InChIKeyTVBXQLHXIUFZII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-Indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide (CAS 620100-68-7): Indole-3-yloxoacetamide Scaffold for Procurement Evaluation


2-(1H-Indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide (CAS 620100-68-7) is a synthetic indole-3-yloxoacetamide derivative with molecular formula C23H18N2O3 and molecular weight 370.41 g/mol . This compound belongs to a scaffold class extensively studied for CB2 cannabinoid receptor inverse agonism and antitumor activity, with key physicochemical properties including a calculated logP of 4.5965 and polar surface area of 55.0 Ų [1]. It is currently available as a screening compound through ChemDiv (Compound ID 8014-9478) .

Why 2-(1H-Indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide Cannot Be Interchanged with Generic Indole Acetamides


Within the indole-3-yloxoacetamide chemotype, even minor substituent variations produce divergent pharmacological profiles. The CB2 inverse agonist series published in J. Med. Chem. demonstrates that Ki values for CB2 span three orders of magnitude (377–0.37 nM) depending on N-substituent choice [1]. The 3-phenoxybenzyl substituent in this compound introduces a distinct hydrogen-bond acceptor geometry (phenoxy ether oxygen) and an extended aromatic orientation compared to the more common 4-phenoxyphenyl or benzyl analogs, which directly affects both target affinity and physicochemical properties such as logD and polar surface area. Thus, procurement decisions cannot rely on class-level assumptions; compound-specific data are required.

Quantitative Differentiation Evidence for 2-(1H-Indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide (CAS 620100-68-7)


Meta-Phenoxybenzyl vs. Para-Phenoxyphenyl Substitution: Physicochemical and Predicted ADME Differentiation

The target compound bears a 3-phenoxybenzyl (meta-substituted) amide moiety, whereas the most closely cataloged analogs—2-(1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide (CAS 903296-16-2) and 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide (CAS 852369-36-9)—feature a 4-phenoxyphenyl (para-substituted) group lacking the methylene spacer. The meta-phenoxybenzyl group introduces a flexible methylene linker between the amide nitrogen and the aromatic ring, increasing the number of rotatable bonds by 1 relative to the direct N-phenyl analogs. This is predicted to reduce planarity of the terminal aromatic system, potentially altering π-stacking interactions at target binding sites and modulating metabolic susceptibility at the benzylic position. While no direct experimental target-binding data are available for CAS 620100-68-7, this structural distinction is analogous to the difference between indol-3-ylacetamides and indol-3-yloxoacetamides within the CB2 series, where the linker length and geometry produced Ki differences exceeding 100-fold [1].

Medicinal chemistry ADME prediction Indole scaffold

Class-Level CB2 Receptor Affinity Range: Quantitative Context for Indole-3-yloxoacetamides

In the comprehensive J. Med. Chem. study of indol-3-yloxoacetamides as CB2 inverse agonists, Ki values for CB2 spanned from 0.37 nM to 377 nM across 30+ analogs, with selectivity over CB1 ranging from ~10-fold to >1000-fold [1]. The most potent compound in the oxoacetamide series achieved Ki = 0.37 nM with >270-fold CB2/CB1 selectivity. While CAS 620100-68-7 itself was not directly tested in this series, the study's SAR reveals that N-benzyl and N-aryl substituents on the oxoacetamide nitrogen are key drivers of both potency and selectivity. The 3-phenoxybenzyl group of CAS 620100-68-7 introduces a hydrogen-bond-accepting ether oxygen at a position that, in analogous series, has been associated with enhanced receptor-ligand interactions [1].

Cannabinoid receptor CB2 inverse agonist Binding affinity

Patent-Disclosed Antitumor Activity of Indol-3-yl-2-oxoacetamides Against Solid Tumors

Multiple patent families (US6903104B2, WO2002008225A1, EP1244652, SK-285682-B6) disclose that indol-3-yl-2-oxoacetamide compounds exhibit potent antitumor activity, particularly against solid tumors including colon and lung carcinomas [1][2]. These patents encompass generic formulae that structurally subsume CAS 620100-68-7. The US6903104B2 patent specifically claims compounds with anticancer, cytotoxic, and anti-angiogenic activities, with in vitro IC50 values in the sub-micromolar to low micromolar range reported for representative examples against human cancer cell lines [1]. The phenoxy-containing subclass (including 3-phenoxybenzyl amides) is explicitly within the claimed chemical space.

Anticancer Solid tumors Indole acetamide

Experimental 1H NMR Spectral Fingerprint for Identity Verification and Quality Control

A reference 1H NMR spectrum for CAS 620100-68-7 is available in the Wiley KnowItAll Spectral Library via SpectraBase (Compound ID 66cTcXZDhWA) [1]. This database entry provides a verified experimental spectral fingerprint that enables rapid identity confirmation and purity assessment upon receipt of the compound. In contrast, the close analog 2-(1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide (CAS 903296-16-2) has no NMR reference spectrum deposited in the same public-spectral database, creating a procurement advantage for CAS 620100-68-7 in workflows requiring spectral verification.

Analytical chemistry Quality control NMR spectroscopy

Predicted Physicochemical Property Differentiation: logP, logD, and Solubility Profile

The ChemDiv catalog provides calculated physicochemical parameters for CAS 620100-68-7: logP = 4.5965, logD = 4.5965 (at pH ~7.4), logSw = -4.52, polar surface area = 55.0 Ų, hydrogen bond acceptors = 5, hydrogen bond donors = 2 . Compared to the 4-phenoxyphenyl analog (CAS 903296-16-2, MW = 356.37, formula C22H16N2O3), the target compound has a higher molecular weight (+14.04 Da) and an additional rotatable bond due to the benzylic methylene. The logP of the target compound falls within the optimal range for CNS drug-likeness (typically logP 1–5) yet is at the upper boundary for oral bioavailability according to Lipinski's Rule of Five, suggesting potential CNS penetration balanced against solubility-limited absorption. This intermediate lipophilicity profile differentiates it from more polar indole-3-yloxoacetamides bearing heterocyclic N-substituents .

Physicochemical profiling Drug-likeness Library design

Target Application Scenarios for 2-(1H-Indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide (CAS 620100-68-7)


CB2 Cannabinoid Receptor Screening and Probe Development

CAS 620100-68-7 is a structurally differentiated indol-3-yloxoacetamide suitable for inclusion in CB2-focused screening libraries. The class-level evidence from Pasquini et al. (2012) demonstrates that indol-3-yloxoacetamides achieve CB2 Ki values as low as 0.37 nM with >270-fold selectivity over CB1 [4]. The 3-phenoxybenzyl substituent of CAS 620100-68-7 introduces a meta-oriented ether oxygen that may engage in hydrogen-bonding interactions distinct from para-substituted analogs, potentially yielding novel SAR. Researchers pursuing CB2 inverse agonists for inflammatory pain or immunomodulation should prioritize this compound over para-phenoxyphenyl analogs due to its unexplored substitution geometry.

Anticancer Lead Identification Against Solid Tumors (Colon and Lung)

The compound falls within the generic claims of US6903104B2 and WO2002008225A1, which establish indol-3-yl-2-oxoacetamides as agents with antitumor activity against colon and lung solid tumors [4][3]. Programs targeting HIF-1α-mediated angiogenesis or direct tumor cell cytotoxicity in colorectal (HT-29, HCT-116) and non-small cell lung (A549, NCI-H460) cancer models may evaluate CAS 620100-68-7 as a screening hit. The compound's calculated physicochemical profile (logP 4.60, PSA 55.0 Ų) is consistent with oral bioavailability potential, supporting progression from in vitro to in vivo oncology models .

Chemical Library Diversification with Verified Spectral Identity

For organizations building proprietary screening decks, CAS 620100-68-7 offers a key procurement advantage: a verified experimental 1H NMR spectrum is publicly available via the Wiley KnowItAll/SpectraBase library (Compound ID 66cTcXZDhWA) [4]. This enables immediate identity confirmation and purity QC upon receipt, reducing the burden of in-house analytical characterization. The closest structural analog—2-(1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide (CAS 903296-16-2)—lacks such a reference spectrum. Procurement of CAS 620100-68-7 therefore streamlines compound registration into corporate databases and supports compliance with rigorous QC standards.

CNS-Penetrant Probe Design Leveraging Favorable Physicochemical Properties

The predicted logP of 4.60 and PSA of 55.0 Ų for CAS 620100-68-7 place it near the upper boundary of the CNS multiparameter optimization (MPO) desirability space (CNS MPO score typically favors PSA < 90 Ų and logP 2–5) [4]. Compared to the more polar 4-phenoxyphenyl analog (predicted PSA ~65 Ų, logP ~4.0), CAS 620100-68-7 is predicted to exhibit higher passive BBB permeability. Medicinal chemistry teams pursuing CNS targets within the CB2 or anticancer pharmacology space should select CAS 620100-68-7 over the 4-phenoxyphenyl analog for initial CNS penetration assessment.

Quote Request

Request a Quote for 2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.